molecular formula C13H13NO2S B2405269 Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 350997-09-0

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No.: B2405269
CAS No.: 350997-09-0
M. Wt: 247.31
InChI Key: NDLHDOXPPFPXPT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It belongs to the class of 2-aminothiophene derivatives, which are recognized as privileged scaffolds for the development of novel therapeutic agents. Research on closely related structural analogs has demonstrated that these compounds can exhibit potent antiproliferative activity against a diverse panel of human cancer cell lines by inhibiting tubulin polymerization . The mechanism of action involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, which leads to cell cycle arrest during the mitotic (G2/M) phase and ultimately induces apoptosis through the intrinsic mitochondrial pathway . The specific 3-methylphenyl substitution on the 2-aminothiophene core is designed to explore structure-activity relationships (SAR) and optimize the compound's interaction with the biological target. This compound serves as a versatile synthetic intermediate for further chemical modifications and is intended for use in biochemical research and the development of new anticancer agents . Product Specifications: • CAS Number: (To be confirmed with Certificate of Analysis) • Molecular Formula: (To be confirmed, e.g., C14H15NO2S) • Molecular Weight: (To be confirmed) • Purity: Refer to the Certificate of Analysis for lot-specific data. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-4-3-5-9(6-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHDOXPPFPXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the reaction of 3-methylphenylthiophene with appropriate reagents under controlled conditions. One common method involves the use of methyl 2-aminothiophene-3-carboxylate as a starting material, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Properties
Research indicates that methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed. The compound's structure allows it to interact effectively with bacterial targets, inhibiting growth and proliferation.

Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Its derivatives have shown promise in inhibiting cancer cell lines, indicating potential applications in cancer therapy. The mechanism of action is likely related to its ability to interfere with cellular processes critical for tumor growth and survival.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, enabling the development of more complex molecules. The compound can be used in:

  • Synthesis of Novel Derivatives : By modifying its structure, researchers can create new compounds with enhanced biological activity or different pharmacological profiles.
  • Functionalization Reactions : The presence of amino and carboxyl groups allows for multiple functionalization options, contributing to the development of diverse chemical entities.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Study Focus Findings
Antimicrobial Evaluation Evaluated against bacterial strainsShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Testing Assessed for anticancer activityDemonstrated cytotoxic effects on specific cancer cell lines, suggesting further investigation into its mechanisms.
Synthetic Methodologies Explored synthetic routes for derivativesIdentified effective methods for synthesizing analogs with improved properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 4 Ester Group Molecular Weight (g/mol) Key Properties
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate 3-methylphenyl Methyl 275.37 Moderate steric hindrance; enhanced π-π stacking due to meta-methyl group.
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl Ethyl 281.76 Electron-withdrawing Cl increases electrophilicity; ethyl ester improves lipophilicity.
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl Methyl 302.18 Strong intermolecular interactions via Cl; higher melting point due to crystallinity.
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl Ethyl 185.24 Minimal steric effects; planar structure facilitates hydrogen bonding.
Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate 3-methylphenyl Isopropyl 289.39 Increased steric bulk reduces reaction kinetics; higher solubility in nonpolar solvents.
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate 4-tert-butylphenyl Methyl 289.39 Severe steric hindrance from tert-butyl group; limited electrophilic substitution.

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 3-methylphenyl group in the target compound is electron-donating, enhancing electron density at the thiophene ring and favoring nucleophilic reactions. In contrast, analogs with 4-chlorophenyl substituents (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity at the thiophene core and altering reaction pathways.
    • Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) generally offer lower steric bulk compared to ethyl or isopropyl esters (e.g., ), enabling faster reaction kinetics in nucleophilic substitutions.
  • Steric Hindrance :

    • The meta-methyl group on the phenyl ring (target compound) introduces moderate steric hindrance, balancing reactivity and intermolecular interactions. Analogs with 4-tert-butylphenyl groups () show significantly reduced reactivity in electrophilic substitutions due to steric shielding.

Reactivity and Intermolecular Interactions

  • Hydrogen Bonding: The 2-amino group in all analogs facilitates intramolecular hydrogen bonding (e.g., N–H···O=C interactions), stabilizing crystal packing. Ethyl derivatives (e.g., ) form extended C24(12) hydrogen-bonded chains, enhancing crystallinity.
  • Metal Coordination :
    • Carboxylate moieties in methyl/ethyl esters (e.g., ) enable coordination with metal ions, expanding applications in catalysis or material science.

Physicochemical Properties

  • Solubility :
    • Methyl esters (target compound) exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to bulkier isopropyl analogs ().
  • Thermal Stability :
    • Chlorophenyl-substituted derivatives () display higher thermal stability due to strong halogen-based intermolecular interactions.

Biological Activity

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO2S
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a 3-methylphenyl group, which enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.
  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown effectiveness against various pathogens, suggesting its role as a potential antibacterial agent.

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Escherichia coli< 10 µg/mLInhibition of biofilm formation
Staphylococcus aureus< 5 µg/mLDisruption of pili formation

This compound has been evaluated in biofilm formation assays, demonstrating significant inhibition in comparison to controls, indicating its potential as an antivirulence agent .

Case Studies

  • Study on Biofilm Formation :
    A series of experiments were conducted using E. coli strains to assess the impact of this compound on biofilm development. The results indicated that the compound significantly reduced biofilm formation without affecting bacterial growth, suggesting a targeted mechanism that disrupts pili assembly .
  • Antibacterial Efficacy :
    In vitro evaluations showed that the compound exhibited low micromolar activity against several bacterial strains. The study further explored structure-activity relationships (SAR), revealing that modifications to the thiophene ring could enhance antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Methyl 2-aminothiophene-3-carboxylateSimilar core structureModerate antibacterial activity
3-Amino-2-thiophenecarboxylic acidDifferent substitution patternLower activity against biofilms

The presence of the 3-methylphenyl group in this compound appears to enhance its solubility and interaction with biological targets compared to its analogs .

Q & A

Q. Comparative Data :

ConditionYield (%)Purity (HPLC)
DMF, 80°C, piperidine78≥98%
Ethanol, reflux5295%

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Q. Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 2.35 ppm (3H, CH₃ from 3-methylphenyl), a broad peak at δ 5.8–6.2 ppm (NH₂), and a triplet for the methyl ester (δ 3.7–3.8 ppm) .
    • ¹³C NMR : Carboxylate carbon at δ 165–168 ppm and thiophene ring carbons between δ 110–140 ppm .
  • IR Spectroscopy : Stretching bands at 3300–3400 cm⁻¹ (N-H), 1680–1700 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (C=C thiophene) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) for purity assessment; retention time ~8.2 min .

Q. Calculated Properties (DFT) :

ParameterValue
LogP (XlogP)3.2
Topological Polar Surface Area89.8 Ų
Hydrogen Bond Acceptors5

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of dust/aerosols (OSHA PEL: 5 mg/m³) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .

Advanced: How can researchers resolve crystallographic data discrepancies for this compound?

Structural ambiguities often arise from:

  • Disorder in the 3-methylphenyl group : Use SHELXL’s PART instruction to model partial occupancy or apply restraints to planarize the aromatic ring .
  • Twinned crystals : Test for twinning using PLATON’s TWINABS; refine with a BASF parameter in SHELXL .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with ethyl acetate/hexane (1:1) to improve crystal quality .

Q. Example Refinement Metrics :

ParameterValue
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
Flack parameter0.02

Advanced: What structural modifications enhance the compound’s bioactivity, and how are they validated?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) increase electrophilicity, enhancing kinase inhibition (IC₅₀: 1.2 μM vs. 8.7 μM for parent compound) .
    • Methyl ester replacement : Switching to ethyl esters improves metabolic stability (t₁/₂: 4.2 h vs. 1.8 h) but reduces solubility .
  • Validation :
    • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR).
    • In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HCT-116) .

Advanced: How does the 3-methylphenyl substituent influence electronic properties and reactivity?

  • Electron Density : The methyl group donates electrons via hyperconjugation, raising the HOMO energy (-6.8 eV vs. -7.2 eV for unsubstituted phenyl), increasing nucleophilic reactivity at the thiophene C5 position .
  • Steric Effects : The ortho-methyl group restricts rotation, leading to atropisomerism in derivatives. Dynamic NMR (500 MHz, DMSO-d₆) shows coalescence at 120°C (ΔG‡ ≈ 85 kJ/mol) .
  • Reactivity : Methyl substitution reduces electrophilic aromatic substitution (EAS) rates at the phenyl ring (krel = 0.3 vs. H) but enhances Friedel-Crafts alkylation yields by 40% .

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